

# CAS number and molecular structure of 2-Fluoroisobutyric acid.

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An In-Depth Technical Guide to **2-Fluoroisobutyric Acid**: Synthesis, Properties, and Applications in Modern Chemistry

## Authored by: A Senior Application Scientist

**Abstract:** **2-Fluoroisobutyric acid** (2-FIBA) is a structurally simple yet powerful building block in the fields of medicinal chemistry, agrochemicals, and materials science. The introduction of a fluorine atom at the  $\alpha$ -position of isobutyric acid imparts unique physicochemical properties that can profoundly influence molecular conformation, acidity, metabolic stability, and biological activity. This guide provides a comprehensive overview of **2-Fluoroisobutyric acid**, detailing its core chemical identity, synthetic methodologies, key physicochemical and spectroscopic properties, characteristic reactivity, and diverse applications. Special emphasis is placed on the rationale behind its use in drug design and the practical aspects of its synthesis and handling, offering researchers and development professionals a thorough resource for leveraging this versatile fluorinated compound.

## Core Identification and Molecular Structure

**2-Fluoroisobutyric acid** is a halogenated carboxylic acid. The presence of a fluorine atom on the tertiary carbon adjacent to the carboxyl group is the key structural feature that dictates its chemical behavior.

CAS Number: 63812-15-7[1][2]

Molecular Formula: C<sub>4</sub>H<sub>7</sub>FO<sub>2</sub>[\[1\]](#)[\[2\]](#)

Molecular Structure:

- IUPAC Name: 2-fluoro-2-methylpropanoic acid[\[3\]](#)[\[4\]](#)
- Synonyms: 2-Fluoroisobutanoic acid, 2-Fluoro-2-methylpropionic acid[\[3\]](#)[\[5\]](#)
- SMILES: CC(C)(F)C(O)=O[\[4\]](#)
- InChI Key: NZDOWZQRNZLBOY-UHFFFAOYSA-N[\[6\]](#)

The molecule features a chiral center at the  $\alpha$ -carbon, but it is commonly used as a racemic mixture in synthesis.

## Synthesis of 2-Fluoroisobutyric Acid: Strategies and Mechanisms

The synthesis of  $\alpha$ -fluorinated carboxylic acids like 2-FIBA presents unique challenges, primarily centered on the controlled introduction of a single fluorine atom onto a sterically hindered tertiary carbon. Both nucleophilic and electrophilic fluorination strategies have been developed, with the choice of method often dictated by scale, available starting materials, and safety considerations.

### Nucleophilic Fluorination Routes

These methods typically involve the displacement of a good leaving group with a fluoride ion source.

- From  $\alpha$ -Hydroxy Esters (Industrial Method): A prevalent industrial method involves the reaction of a 2-hydroxyisobutyrate ester with hydrogen fluoride (HF).[\[1\]](#) This reaction is a direct nucleophilic substitution of the hydroxyl group. The high acidity of HF protonates the hydroxyl group, converting it into a good leaving group (H<sub>2</sub>O), which is then displaced by fluoride.
  - Rationale: This approach is economically advantageous due to the low cost of HF and 2-hydroxyisobutyric acid derivatives, which can be produced from renewable resources.[\[1\]](#)

However, it requires specialized equipment (e.g., an autoclave) to handle the corrosive and toxic anhydrous HF under pressure.[\[1\]](#) The reaction often uses a large excess of HF and is conducted at elevated temperatures (30-60 °C) to achieve high yields.[\[1\]](#)

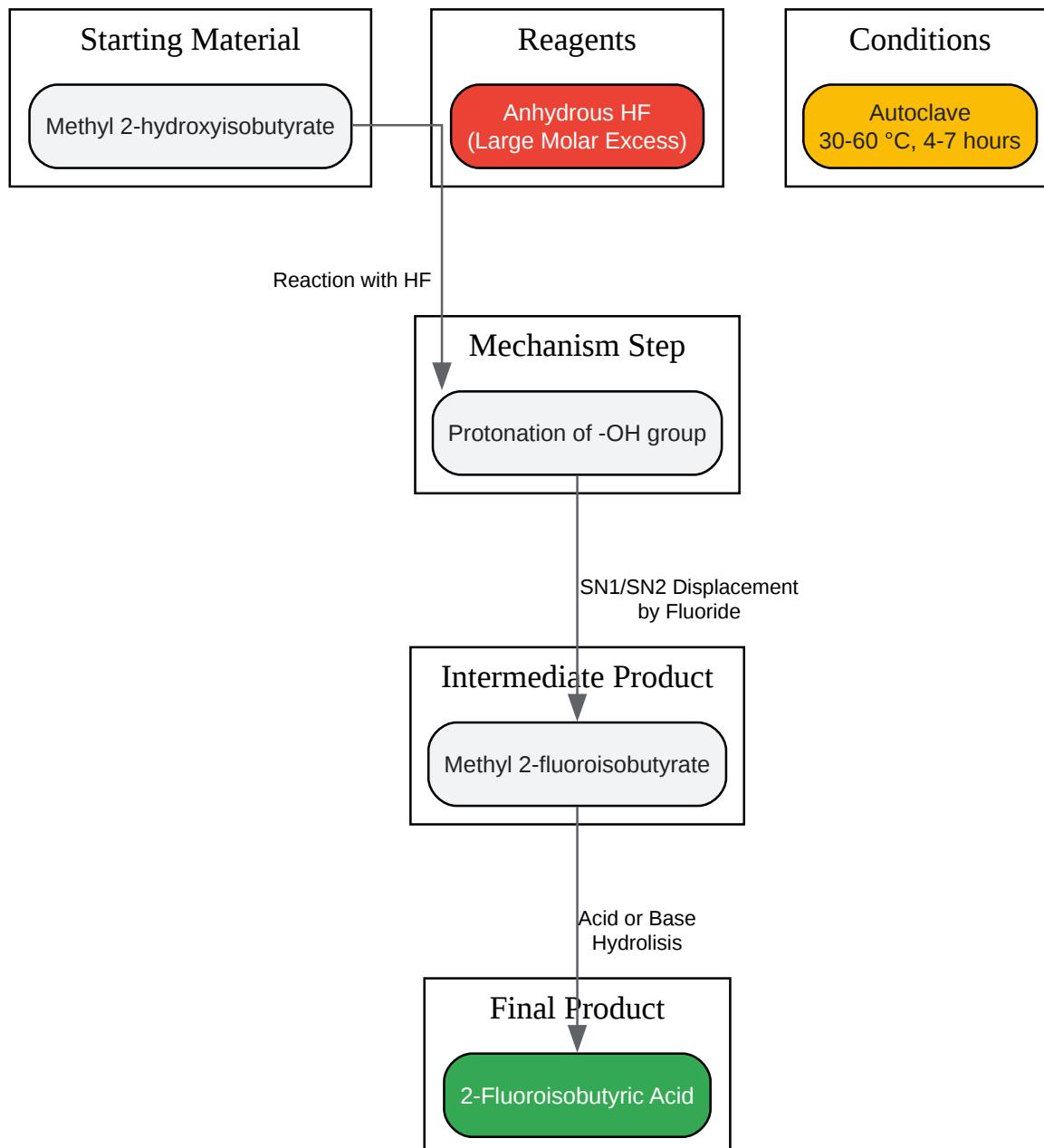
- From  $\alpha$ -Bromo Esters: The displacement of bromide from an  $\alpha$ -bromoisobutyrate ester using a fluoride source like potassium fluoride (KF) is a common laboratory-scale approach.[\[7\]](#)
  - Causality: This is a classic  $S_N2$  reaction. The success of this method hinges on enhancing the nucleophilicity of the fluoride ion and using a solvent that can facilitate the displacement. Aprotic polar solvents are often employed. The use of phase-transfer catalysts can also improve reaction rates and yields.[\[7\]](#) A significant side reaction is E2 elimination, which leads to the formation of methacrylate byproducts.[\[1\]](#)

## Electrophilic Fluorination Routes

Electrophilic fluorination involves reacting an electron-rich substrate, such as a ketene silyl acetal, with an electrophilic fluorine source ("F<sup>+</sup>").

- From Ketene Silyl Acetals: Isobutyric acid can be converted to its corresponding ketene silyl acetal. This enol derivative is then reacted with an electrophilic fluorinating agent like N-Fluorodibzenesulfonimide (NFSI) or Selectfluor®.[\[8\]](#)[\[9\]](#)
  - Expertise & Insight: This strategy is highly effective for synthesizing sterically hindered  $\alpha$ -fluorocarboxylic acids where nucleophilic substitution might fail or lead to extensive elimination.[\[9\]](#) It avoids the harsh conditions associated with HF and provides a cleaner reaction profile, making it well-suited for laboratory and fine chemical synthesis. The choice of the silyl group and reaction conditions can be tuned to optimize yields.[\[9\]](#)

The following diagram illustrates a common nucleophilic substitution pathway for synthesizing the methyl ester of 2-FIBA, a direct precursor to the acid.



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Caption: Industrial synthesis pathway from an  $\alpha$ -hydroxy ester.

## Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of 2-FIBA are fundamental for its characterization and for predicting its behavior in chemical systems.

Property	Value	Source
CAS Number	63812-15-7	<a href="#">[1]</a> <a href="#">[10]</a>
Molecular Weight	106.10 g/mol	<a href="#">[1]</a>
Appearance	White to light yellow powder or crystal; low melting solid	
Boiling Point	163.2 ± 10.0 °C at 760 mmHg	N/A
Density	1.1 ± 0.1 g/cm³	N/A
Water Solubility	Soluble	<a href="#">[11]</a>
pKa	~2.68 (Predicted)	N/A

## Spectroscopic Profile

- <sup>1</sup>H NMR: The proton NMR spectrum is expected to be simple, showing a doublet for the six equivalent methyl protons (CH<sub>3</sub>) due to coupling with the adjacent fluorine atom. The carboxylic acid proton (COOH) will appear as a broad singlet at a downfield chemical shift.
- <sup>13</sup>C NMR: The spectrum will show characteristic signals for the carboxyl carbon, the quaternary α-carbon (split into a doublet by the fluorine), and the methyl carbons (also showing C-F coupling).
- <sup>19</sup>F NMR: A single resonance, likely a septet due to coupling with the six methyl protons, is expected. This is a key technique for confirming the presence and environment of the fluorine atom.
- Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a very broad O-H stretching band from ~2500-3300 cm<sup>-1</sup> (characteristic of a hydrogen-bonded carboxylic acid) and a strong C=O stretching absorption around 1700-1725 cm<sup>-1</sup>.[\[12\]](#) The C-F stretch will appear in the fingerprint region, typically between 1000-1400 cm<sup>-1</sup>.

- Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry would show a molecular ion peak ( $[M]^+$ ) at  $m/z = 88$  (for the acid).[\[13\]](#) Common fragmentation patterns would include the loss of the carboxyl group (-COOH, 45 Da) to give a fragment at  $m/z = 43$ .[\[13\]](#)

## Reactivity and Applications

The  $\alpha$ -fluoro substituent dramatically influences the reactivity of the carboxylic acid. The high electronegativity of fluorine enhances the acidity of the carboxyl proton compared to isobutyric acid. The molecule readily undergoes standard carboxylic acid reactions.

## Key Reactions

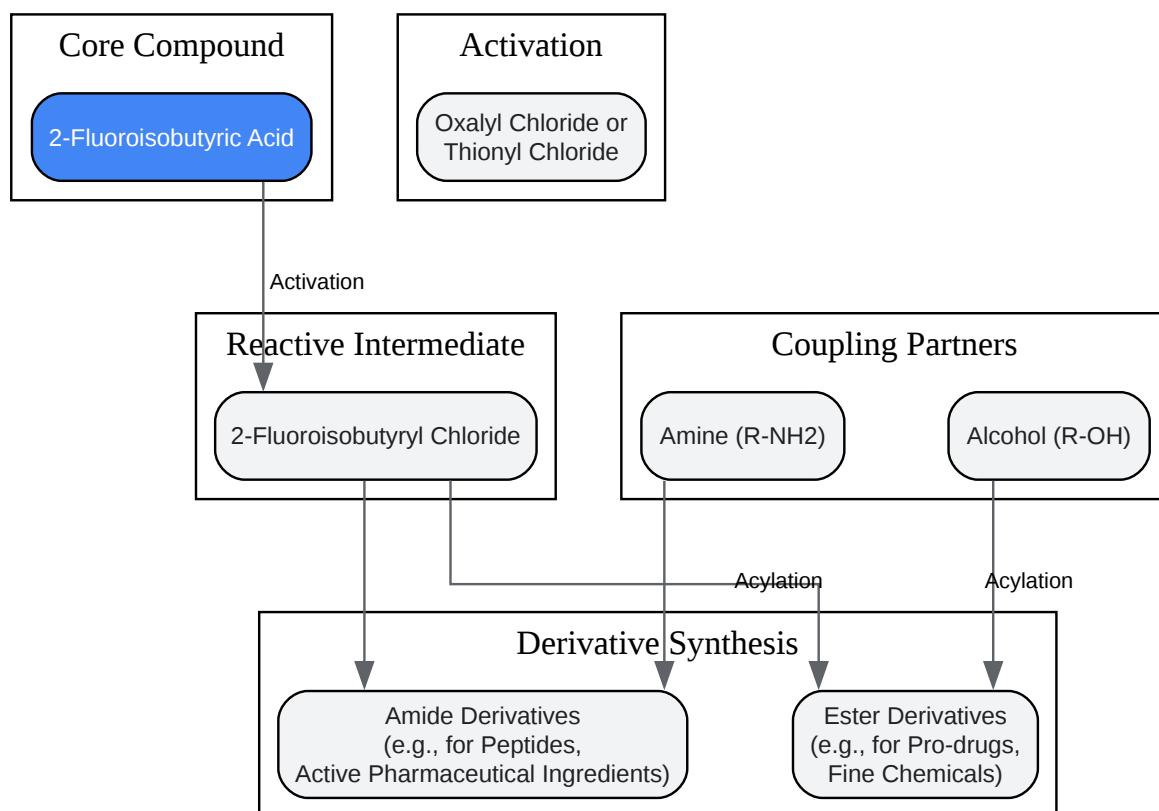
- Acid Chloride Formation: **2-Fluoroisobutyric acid** can be converted to its highly reactive acid chloride derivative, 2-fluoroisobutyryl chloride, using reagents like oxalyl chloride or thionyl chloride.[\[11\]](#) This intermediate is crucial for subsequent acylation reactions.
- Esterification and Amidation: The acid can be converted to esters and amides via standard coupling protocols (e.g., using carbodiimides like DCC or EDC) or through the acid chloride intermediate. These reactions are central to its use as a building block.

## Applications in Drug Development and Medicinal Chemistry

The 2-fluoroisobutyryl moiety is a valuable structural motif in drug design. The fluorine atom can serve as a bioisostere for a hydrogen atom or a hydroxyl group, but with significantly altered electronic properties.

- Metabolic Blocking: The tertiary carbon in the isobutyryl group can be susceptible to oxidative metabolism. Replacing a hydrogen with a fluorine atom at this position can block this metabolic pathway, thereby increasing the drug's half-life and bioavailability.[\[14\]](#)[\[15\]](#)
- Conformational Control: The steric bulk and electronic nature of the C-F bond can influence the preferred conformation of a molecule, which can lead to enhanced binding affinity for a biological target.

- Modulation of pKa: The electron-withdrawing effect of the fluorine atom can alter the pKa of nearby functional groups, which can be critical for optimizing a drug's solubility, membrane permeability, and target engagement.
- Building Block for Complex Molecules: 2-FIBA is a key starting material for synthesizing more complex fluorinated compounds.<sup>[16]</sup> Its derivatives are used in peptide chemistry, stereoselective synthesis, and the creation of novel pharmaceutical agents.<sup>[16]</sup> A notable, albeit illicit, example is its use as a precursor in the synthesis of fentanyl analogs, such as meta-fluoroisobutyryl fentanyl.<sup>[17][18]</sup>

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Caption: General workflow for the application of 2-FIBA in synthesis.

# Detailed Experimental Protocol: Laboratory Synthesis of a 2-Fluoroalkanoic Acid

The following is a representative three-step protocol for the synthesis of a 2-fluoroalkanoic acid, adapted from a validated procedure for a similar compound.<sup>[7]</sup> This method illustrates the  $\alpha$ -bromination of a carboxylic acid, followed by nucleophilic fluorination and final ester hydrolysis.

**CAUTION:** This procedure involves hazardous materials, including bromine and potassium fluoride. It must be performed by trained personnel in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

## Step 1: Synthesis of Methyl 2-bromoisobutyrate

- To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add isobutyric acid (1 mole equivalent) and red phosphorus (0.1 mole equivalent).
- Slowly add bromine (1.1 mole equivalent) dropwise from an addition funnel. The reaction is exothermic and will generate HBr gas, which should be vented through a scrubber.
- After the addition is complete, heat the reaction mixture to 80-90 °C for 4-6 hours until the red-brown color of bromine disappears.
- Cool the mixture to room temperature. Slowly and carefully add methanol (5 mole equivalents). An exothermic reaction will occur.
- Heat the mixture to reflux for 2 hours to complete the esterification.
- Cool the mixture, pour it into a separatory funnel containing cold water and an organic solvent (e.g., diethyl ether or dichloromethane).
- Separate the organic layer, wash it with saturated sodium bicarbonate solution (careful of gas evolution), then with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

- Purify the crude methyl 2-bromoisobutyrate by vacuum distillation.

#### Step 2: Synthesis of Methyl 2-fluoroisobutyrate

- In a dry flask, combine anhydrous potassium fluoride (KF, 2-3 mole equivalents, spray-dried) and a high-boiling polar aprotic solvent (e.g., acetamide or diethylene glycol).
- Heat the mixture to 120-140 °C with vigorous stirring to ensure the KF is well-dispersed.
- Add the methyl 2-bromoisobutyrate (1 mole equivalent) dropwise to the hot KF suspension.
- Maintain the temperature and stir for 4-8 hours, monitoring the reaction by GC or TLC.
- Cool the reaction mixture. Dilute with water and extract the product with an organic solvent.
- Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude methyl 2-fluoroisobutyrate by vacuum distillation.

#### Step 3: Hydrolysis to **2-Fluoroisobutyric Acid**

- Dissolve the purified methyl 2-fluoroisobutyrate (1 mole equivalent) in a suitable solvent like methanol or THF.
- Add an aqueous solution of a base (e.g., sodium hydroxide or lithium hydroxide, 1.5 mole equivalents).
- Stir the mixture at room temperature or with gentle heating until the ester is fully consumed (monitor by TLC or GC).
- Remove the organic solvent under reduced pressure.
- Dilute the remaining aqueous solution with water and wash with a nonpolar solvent (e.g., hexanes) to remove any non-acidic impurities.
- Cool the aqueous layer in an ice bath and carefully acidify to pH ~1-2 with cold concentrated hydrochloric acid.

- Extract the product, **2-Fluoroisobutyric acid**, with several portions of an organic solvent (e.g., ethyl acetate or dichloromethane).
- Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the final product. The product can be further purified by recrystallization or distillation if necessary.

## Safety and Handling

**2-Fluoroisobutyric acid** is a hazardous chemical and must be handled with care.

- Hazards: It is classified as corrosive and toxic. It can cause severe skin burns and serious eye damage.[5][10] It is also harmful if swallowed or in contact with skin and may be fatal if inhaled.[10]
- Handling: Always work in a well-ventilated chemical fume hood.[10] Wear appropriate PPE, including a lab coat, chemical splash goggles, and gloves (e.g., nitrile or neoprene). Avoid creating dust or aerosols.[19]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[10][19] It should be stored in a corrosives-compatible area, locked up and away from incompatible materials.
- Disposal: Dispose of waste in accordance with local, regional, and national regulations.[10] Do not allow it to enter drains or waterways.[19]

## Conclusion

**2-Fluoroisobutyric acid** is a premier example of how strategic fluorination can yield a building block of significant value. Its unique properties, conferred by the  $\alpha$ -fluoro group, provide medicinal chemists and material scientists with a tool to overcome common challenges such as metabolic instability and to fine-tune molecular properties for enhanced performance. While its synthesis requires careful handling of hazardous reagents, the established synthetic routes make it an accessible and indispensable component in the modern chemist's toolbox. A thorough understanding of its synthesis, reactivity, and safety is paramount to unlocking its full potential in the development of next-generation pharmaceuticals and advanced materials.

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